1-(2-Aminoethyl)piperazine

Description

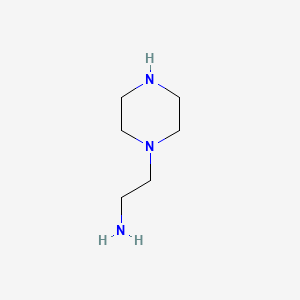

Structure

3D Structure

Properties

IUPAC Name |

2-piperazin-1-ylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3/c7-1-4-9-5-2-8-3-6-9/h8H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUDHTPIFIBORV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

67786-00-9 (monoacetate) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2021997 | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-aminoethylpiperazine appears as a colorless liquid with a faint fishlike odor. Flash point 199 °F. Corrosive to tissue. Toxic oxides of nitrogen are produced by combustion., Liquid, Colorless to light colored liquid; | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

428 °F at 760 mmHg (USCG, 1999), 220 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

200 °F (USCG, 1999), 93 °C, 200 °F (93 °C) open cup | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Soluble in water | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9852 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.985 g/cu cm at 25 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4.4 (Air = 1) | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.04 [mmHg] | |

| Record name | 1-Aminoethylpiperazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1134 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Light-colored liquid | |

CAS No. |

140-31-8, 28631-79-0 | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Piperazineethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=140-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperazineethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028631790 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Aminoethylpiperazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38968 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Piperazineethanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-(2-Aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-piperazin-1-ylethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.920 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Piperazineethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I86052F9F6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-2 °F (USCG, 1999), FP: 17.6 °C | |

| Record name | N-AMINOETHYLPIPERAZINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/2403 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-(2-Aminoethyl)piperazine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5630 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

1-(2-Aminoethyl)piperazine IUPAC name and synonyms

An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine

This technical guide provides a comprehensive overview of 1-(2-Aminoethyl)piperazine, a versatile chemical compound with significant applications in industrial synthesis, materials science, and as a building block in drug development. This document details its nomenclature, physicochemical properties, synthesis protocols, and key chemical reactions, tailored for researchers, scientists, and professionals in drug development.

Nomenclature and Identification

The compound is systematically named according to IUPAC standards, but is also known by numerous synonyms in commercial and research contexts.

IUPAC Name: 2-(Piperazin-1-yl)ethan-1-amine[1][2][3]

Synonyms and Identifiers: A comprehensive list of alternative names and registry numbers is provided below for clear identification.

| Identifier Type | Value |

| Common Synonyms | N-(2-Aminoethyl)piperazine, AEP, N-AEP, 2-(1-Piperazinyl)ethylamine, 1-Piperazineethanamine[1][2][4][5] |

| CAS Number | 140-31-8[1][2][3] |

| EC Number | 205-411-0[1] |

| UN Number | 2815[2] |

| ChEMBL ID | CHEMBL209790[2] |

| PubChem CID | 8795[1] |

Physicochemical Properties

1-(2-Aminoethyl)piperazine is a corrosive, colorless to yellowish liquid with a broad liquid range, making it a suitable raw material for a large variety of applications.[1][5] Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅N₃[1][2][3] |

| Molar Mass | 129.207 g·mol⁻¹[1][5] |

| Appearance | Colorless to yellowish liquid with a faint fishlike odor[1][2] |

| Density | 0.984 g/cm³ at 20 °C[1][5] |

| Melting Point | -19 °C (-2 °F; 254 K)[1][5] |

| Boiling Point | 218-222 °C (424-432 °F; 491-495 K)[1][4][5] |

| Flash Point | 92 °C (197.6 °F) - closed cup |

| Solubility in Water | Miscible[1][5] |

| Vapor Pressure | 0.05 - 0.076 mmHg @ 20 °C[1] |

| pKa | 10.11±0.10 (Predicted)[4] |

| LogP | -1.48 at 20℃[4] |

Experimental Protocols: Synthesis

The synthesis of 1-(2-Aminoethyl)piperazine can be achieved through several pathways. The following protocols detail established methods relevant for laboratory and industrial production.

Protocol 1: Synthesis from Triethylenetetramine

This method involves the catalytic cyclization of an ethylene (B1197577) polyamine to produce 1-(2-Aminoethyl)piperazine as the primary product.[6]

Materials:

-

Triethylenetetramine (TETA)

-

Water

-

Nickel-copper-chromia catalyst

-

Hydrogen gas

-

High-pressure autoclave (e.g., rocking autoclave)

Procedure:

-

Charge a 1400 ml rocking autoclave with 100 g of triethylenetetramine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.[6]

-

Assemble and seal the autoclave, then flush the system thoroughly with hydrogen gas.[6]

-

Introduce 100 g of ammonia into the autoclave.[6]

-

Pressurize the autoclave with hydrogen gas to 500 p.s.i.g. at room temperature.[6]

-

Heat the contents to 225 °C. The pressure will rise to approximately 2000 p.s.i.g.[6]

-

Maintain the reaction at 225 °C for one hour.[6]

-

After the reaction period, cool the autoclave to room temperature and carefully vent the excess pressure.

-

Filter the reaction mixture to remove the solid catalyst.[6]

-

The resulting liquid product can then be purified by fractional distillation to isolate 1-(2-Aminoethyl)piperazine.

Protocol 2: Continuous Synthesis via Catalytic Hydrogenation

This industrial process provides a continuous method for producing 1-(2-Aminoethyl)piperazine in high yields from nitrilotriacetonitrile.[7]

Materials:

-

Nitrilotriacetonitrile

-

Hydrogen gas

-

Ammonia (preferred, but optional)

-

Hydrogenation catalyst (e.g., nickel, copper, cobalt, or mixtures thereof)[7]

-

Continuous flow reactor system

Procedure:

-

Prepare a feed stream of nitrilotriacetonitrile, optionally mixed with ammonia. The use of ammonia is the preferred method.[7]

-

Introduce the feed stream and a separate stream of hydrogen gas into a continuous reactor packed with a hydrogenation catalyst.

-

Maintain the reactor temperature within the range of 75 °C to 200 °C.[7]

-

The reaction is carried out under pressure with continuous flow of reactants over the catalyst bed.

-

The product stream exiting the reactor is a mixture containing 1-(2-Aminoethyl)piperazine as the principal product.[7]

-

The 1-(2-Aminoethyl)piperazine is then separated and purified from the product stream, typically through distillation.

Caption: Key synthesis pathways for 1-(2-Aminoethyl)piperazine.

Key Reactions and Applications

1-(2-Aminoethyl)piperazine is a valuable intermediate and reactant in numerous chemical processes. Its unique structure, containing primary, secondary, and tertiary amine groups, allows it to be used as an epoxy curing agent, a corrosion inhibitor, and an additive in asphalt (B605645) and lube oils.[1][5]

Reaction with Epoxides

A primary application of this compound is as a curing agent (hardener) for epoxy resins.[5] The reaction proceeds through a nucleophilic substitution mechanism where the amine groups attack the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a cross-linked polymer network.[8]

General Experimental Protocol: Reaction with Phenyl Glycidyl (B131873) Ether (PGE) This protocol describes a model reaction to study the curing mechanism.

Materials:

-

1-(2-Aminoethyl)piperazine (AEP)

-

Phenyl Glycidyl Ether (PGE)

-

Anhydrous toluene (B28343)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Nitrogen atmosphere setup

Procedure:

-

In a round-bottom flask, dissolve a known quantity of 1-(2-Aminoethyl)piperazine in anhydrous toluene under a nitrogen atmosphere.[8]

-

With continuous stirring, slowly add phenyl glycidyl ether dropwise to the AEP solution at room temperature. The molar ratio of AEP to PGE should be controlled based on the desired product (e.g., 1:1 for a mono-adduct).[8]

-

After the addition is complete, heat the reaction mixture to between 60-80°C.[8]

-

Maintain this temperature for 2-4 hours to ensure the reaction goes to completion.[8]

-

The progress of the reaction can be monitored using techniques like FTIR spectroscopy by observing the disappearance of the characteristic epoxide band around 915 cm⁻¹.[8]

Caption: Reaction mechanism of AEP with an epoxide.

Other Noteworthy Applications

-

CO₂ Capture: Aqueous solutions of 1-(2-Aminoethyl)piperazine have been identified as potential solvents for capturing carbon dioxide from industrial flue gases.[9]

-

Corrosion Inhibition: It is utilized in studies and formulations for inhibiting corrosion.[4][10][11]

-

Synthesis Intermediate: It serves as a reagent in the synthesis of various compounds, including bisnaphthalimides which have been investigated as potential DNA topoisomerase II inhibitors.[5]

References

- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 2. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-(2-Aminoethyl)piperazine, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 5. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 6. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 7. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

- 9. Kinetics of carbon dioxide absorption in aqueous blend of 1-(2-aminoethyl) piperazine using a stirred cell reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scbt.com [scbt.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

N-(2-Aminoethyl)piperazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound characterized by the presence of primary, secondary, and tertiary amine functionalities within a single molecule. This unique structure makes it a valuable intermediate and building block in a wide array of chemical syntheses and industrial applications. This technical guide provides an in-depth overview of the core physicochemical properties of N-(2-Aminoethyl)piperazine, detailed experimental protocols for its primary applications, and logical workflow diagrams to illustrate key processes. The information is intended for researchers, scientists, and professionals in the fields of chemistry, materials science, and drug development.

Physicochemical Properties

N-(2-Aminoethyl)piperazine is a colorless to light-yellow, viscous liquid with a faint, fish-like or ammonia-like odor.[1][2] It is a combustible and corrosive aliphatic amine.[2][3] The following table summarizes its key physicochemical properties.

| Property | Value | References |

| Molecular Formula | C₆H₁₅N₃ | [4] |

| Molecular Weight | 129.20 - 129.24 g/mol | [1][5] |

| Appearance | Clear, colorless to slightly yellow liquid | [1][2][4] |

| Melting Point | -2°F (-19°C) | [1][5] |

| Boiling Point | 428°F (220-222°C) at 760 mmHg | [1][5] |

| Density | 0.9852 g/cm³ at 20°C | [1][5] |

| Vapor Pressure | 0.05 - 0.076 mmHg at 20°C | [4] |

| Flash Point | 199 - 200°F (93°C) (Closed Cup) | [1][5] |

| Water Solubility | Soluble/Miscible | [1] |

| Refractive Index | 1.493 - 1.500 at 20°C/D | [1][2] |

| Vapor Density | 4.4 (Air = 1) | [1][2] |

Synthesis and Production

The industrial production of N-(2-Aminoethyl)piperazine is primarily achieved through the reaction of ethylene (B1197577) dichloride with ammonia.[6][7] This process yields a mixture of various ethylene amines, including ethylenediamine (B42938) (EDA), diethylenetriamine (B155796) (DETA), and triethylenetetramine (B94423) (TETA), from which AEP is separated by fractional distillation.[6][8] Another significant manufacturing route involves the catalytic reaction of ethylenediamine or mixtures of ethanolamine (B43304) and ammonia.[6][7][9]

A continuous process for producing AEP involves the catalytic hydrogenation of nitrilotriacetonitrile (B1593920) in the presence of hydrogen and a catalyst such as nickel, copper, or cobalt.[10] This method is noted for providing high yields of AEP as the principal product.[10]

Caption: Generalized synthesis workflow for N-(2-Aminoethyl)piperazine.

Experimental Protocols

Epoxy Resin Curing

A primary application of N-(2-Aminoethyl)piperazine is as a curing agent for epoxy resins.[7] The tertiary amine in its structure acts as an accelerator, while the three reactive amine hydrogens participate in cross-linking.[7] This protocol details a typical procedure for curing a standard Bisphenol-A based (DGEBA) epoxy resin.[4]

Materials:

-

Standard Bisphenol-A based (DGEBA) epoxy resin (Epoxide Equivalent Weight [EEW] = 190 g/eq)

-

N-(2-Aminoethyl)piperazine (AEP) (96% minimum purity)

-

Suitable mixing vessel

-

Stirring apparatus

-

Mold for casting the specimen

Procedure:

-

Stoichiometric Calculation: Determine the required amount of AEP using the following formula: Amine Hydrogen Equivalent Weight (AHEW) of AEP = Molecular Weight / Number of Active Hydrogens = 129.2 / 3 = 43.1 g/eq Parts by weight of AEP per 100 parts of resin (phr) = (AHEW / EEW) * 100 = (43.1 / 190) * 100 ≈ 22.7 phr

-

Preparation: Weigh the DGEBA epoxy resin and the calculated amount of AEP into the mixing vessel.

-

Mixing: Thoroughly mix the components for 2-3 minutes at room temperature until a homogeneous mixture is achieved.

-

Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles until the mixture is clear.

-

Curing: Pour the mixture into the mold and cure at room temperature (25°C) for 24 hours, followed by a post-cure at a higher temperature (e.g., 80°C) for 2-3 hours to ensure complete cross-linking and optimal properties.[4]

-

Cooling: Allow the cured epoxy to cool to room temperature before demolding.[4]

Caption: Experimental workflow for epoxy resin curing using AEP.

Other Key Applications

Beyond its role as an epoxy curing agent, N-(2-Aminoethyl)piperazine is utilized in several other industrial and research applications:

-

Corrosion Inhibition: It is used in formulations to protect metals like steel from corrosion.[7]

-

Asphalt Additives: AEP is used to improve the properties of asphalt.[7]

-

Carbon Dioxide Capture: Due to its amine groups, AEP has been investigated as a solvent for capturing CO₂ from flue gases.[7][11]

-

Intermediate for Synthesis: It serves as a precursor in the manufacturing of pharmaceuticals, anthelmintics, surfactants, and synthetic fibers.[1][12]

-

Surface Modification: AEP is used to functionalize the surfaces of materials, such as nanoparticles for drug and gene delivery, to improve properties like adhesion.[12][13]

Safety and Handling

N-(2-Aminoethyl)piperazine is a corrosive substance that can cause severe skin burns and eye damage.[3][8] It is harmful if swallowed and toxic in contact with skin.[3][8] Inhalation can irritate the nose, throat, and lungs.[14] It is a combustible liquid and fire may produce irritating or poisonous gases, including nitrogen oxides.[1][5]

Safe Handling Recommendations:

-

Use in a well-ventilated area or with local exhaust ventilation.[15][16]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and protective clothing.[5][8]

-

Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3]

-

Avoid contact with acids, acid anhydrides, acid chlorides, and strong oxidizing agents.[2][15]

In case of exposure, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention.[8][14] Do not induce vomiting if ingested.[5][8]

References

- 1. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 3. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]

- 4. benchchem.com [benchchem.com]

- 5. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 6. benchchem.com [benchchem.com]

- 7. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 8. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]

- 9. benchchem.com [benchchem.com]

- 10. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 11. benchchem.com [benchchem.com]

- 12. chemimpex.com [chemimpex.com]

- 13. benchchem.com [benchchem.com]

- 14. nj.gov [nj.gov]

- 15. fishersci.com [fishersci.com]

- 16. tcichemicals.com [tcichemicals.com]

1-(2-Aminoethyl)piperazine molecular structure and formula

An In-depth Technical Guide to 1-(2-Aminoethyl)piperazine

Abstract: 1-(2-Aminoethyl)piperazine (AEP) is a versatile organic compound notable for its unique molecular structure, which incorporates primary, secondary, and tertiary amine functionalities. This structural characteristic makes it a valuable intermediate and building block in a multitude of applications, from industrial processes like epoxy curing and corrosion inhibition to advanced applications in pharmaceutical development as a scaffold for novel therapeutic agents. This document provides a comprehensive technical overview of AEP, detailing its molecular structure, physicochemical properties, spectroscopic data, synthesis methodologies, and key applications, with a focus on its relevance to researchers, scientists, and drug development professionals.

Molecular Structure and Chemical Identity

1-(2-Aminoethyl)piperazine is a derivative of piperazine (B1678402) with an aminoethyl group attached to one of the nitrogen atoms.[1] Its chemical formula is C₆H₁₅N₃.[1][2][3] The molecule's key feature is the presence of three distinct types of nitrogen atoms: one primary, one secondary, and one tertiary amine, which imparts a unique combination of reactivity, basicity, and surface activity.[2]

Table 1: Chemical Identifiers for 1-(2-Aminoethyl)piperazine

| Identifier | Value | Reference(s) |

|---|---|---|

| IUPAC Name | 2-(Piperazin-1-yl)ethan-1-amine | [1][4] |

| CAS Number | 140-31-8 | [1][2][3] |

| Molecular Formula | C₆H₁₅N₃ | [1][2][3][5] |

| Molar Mass | 129.21 g/mol | [2][6][7] |

| SMILES | NCCN1CCNCC1 | [1][4][8] |

| InChI Key | IMUDHTPIFIBORV-UHFFFAOYSA-N | [1][4][8] |

| EC Number | 205-411-0 | [1] |

Physicochemical Properties

AEP is a colorless to yellowish corrosive liquid with a faint fish-like or ammonia-like odor.[2][10][11] It is miscible with water and is classified as a combustible liquid.[2][6][12] Its key physical and chemical properties are summarized below.

Table 2: Physicochemical Data for 1-(2-Aminoethyl)piperazine

| Property | Value | Reference(s) |

|---|---|---|

| Appearance | Colorless to yellowish liquid | [1][2] |

| Density | 0.983 - 0.985 g/cm³ at 20-25 °C | [2][6][8][13] |

| Melting Point | -17 to -19 °C | [2][6][10][12] |

| Boiling Point | 218 - 222 °C | [2][6][8][10][13] |

| Flash Point | 92 - 93 °C (197.6 - 200 °F) | [6][8][10][13] |

| Vapor Pressure | 0.05 - 0.076 mmHg at 20 °C | [2][8][12] |

| Vapor Density | 4.4 (vs air) | [8][12] |

| Refractive Index | 1.500 at 20 °C | [6][8][12] |

| Water Solubility | Miscible / Soluble | [2][6][10][13] |

| LogP | -1.48 at 20 °C | [12] |

| pKa | 10.11 ± 0.10 (Predicted) |[12] |

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation and quality control of AEP.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data provides detailed information about the hydrogen and carbon framework of the molecule. The following data was reported in a CDCl₃ solvent.[14]

Table 3: Provisional ¹H NMR Data for 1-(2-Aminoethyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment | Reference |

|---|---|---|---|---|

| ~2.88 | Triplet | 2H | -N-CH₂ -CH₂-NH₂ | [14] |

| ~2.78 | Triplet | 2H | -N-CH₂-CH₂ -NH₂ | [14] |

| ~2.40 | Multiplet | 8H | Piperazine ring protons | [14] |

| ~1.32 | Singlet (broad) | 3H | -NH₂ and piperazine -NH |[14] |

Table 4: Provisional ¹³C NMR Data for 1-(2-Aminoethyl)piperazine

| Chemical Shift (δ) ppm | Provisional Assignment | Reference |

|---|---|---|

| ~59.9 | -N-C H₂-CH₂-NH₂ | [14] |

| ~54.0 | Piperazine ring carbons | [14] |

| ~45.6 | Piperazine ring carbons | [14] |

| ~38.9 | -N-CH₂-C H₂-NH₂ |[14] |

Mass Spectrometry (MS) and Infrared (IR) Spectroscopy

Mass spectrometry data for AEP is available, confirming its molecular weight of 129.20 g/mol .[5][15] IR spectra show characteristic absorption bands for N-H and C-N stretching, confirming the presence of amine groups.[16]

Synthesis and Manufacturing

AEP can be synthesized via several routes, with the choice of method often depending on the desired scale and purity. A notable method for producing AEP as the primary product involves the catalytic hydrogenation of nitrilotriacetonitrile.[17] Another common industrial method involves reacting ethylene (B1197577) dichloride with ammonia, which produces a mixture of ethylene amines from which AEP is isolated.[18]

Applications in Research and Drug Development

While AEP is widely used as an epoxy curing agent, corrosion inhibitor, and asphalt (B605645) additive, its primary role in the pharmaceutical and life sciences sectors is as a versatile chemical intermediate.[2][6][12]

Scaffold for Drug Discovery

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs with a wide range of biological activities, including anticancer, antidepressant, antiviral, and antimicrobial properties.[19][20] AEP serves as a key starting material for synthesizing complex derivatives where the primary amine group allows for facile modification and linkage to other pharmacophores.[19][21]

Functionalization of Materials for Drug Delivery

AEP is used to functionalize the surface of materials, such as nanoparticles, to enhance their utility in drug and gene delivery.[22][23] The amine groups can be used to attach drugs or targeting ligands, while the tertiary amine can act as a "proton sponge" to facilitate endosomal escape, a critical step for delivering therapeutic payloads into the cell cytoplasm.[22]

Experimental Protocols

Protocol for Surface Functionalization of Silica (B1680970) Nanoparticles with AEP

This protocol describes a general method for modifying the surface of silica nanoparticles (SNPs) with AEP to introduce reactive amine groups.

-

Activation of SNPs: a. Disperse 100 mg of silica nanoparticles in 50 mL of anhydrous toluene (B28343) via sonication for 15 minutes. b. Add 1 mL of (3-Aminopropyl)triethoxysilane (APTES) to the suspension. c. Reflux the mixture at 110 °C for 24 hours under a nitrogen atmosphere with constant stirring. d. Cool the mixture to room temperature, then centrifuge to collect the APTES-functionalized SNPs. e. Wash the collected nanoparticles sequentially with toluene, ethanol, and deionized water (3 times each) to remove unreacted APTES. f. Dry the functionalized SNPs under vacuum at 60 °C.

-

Conjugation with AEP (via a linker): a. Disperse 50 mg of the dried APTES-SNPs in 25 mL of anhydrous dimethylformamide (DMF). b. In a separate flask, dissolve a bifunctional crosslinker (e.g., succinic anhydride) in DMF. Add this solution dropwise to the SNP suspension and stir at room temperature for 12 hours to form carboxyl-terminated SNPs. c. Wash the carboxylated SNPs with DMF and then a suitable buffer (e.g., MES buffer, pH 6.0). d. Activate the carboxyl groups by adding 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) and stirring for 30 minutes. e. Add an excess of 1-(2-Aminoethyl)piperazine to the activated SNP suspension. f. Stir the reaction mixture at room temperature for 24 hours.

-

Purification and Characterization: a. Centrifuge the AEP-functionalized SNPs and wash thoroughly with deionized water to remove unreacted AEP and coupling agents. b. Dry the final product under vacuum. c. Characterize the surface modification using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), thermogravimetric analysis (TGA), and zeta potential measurement.

Biological Activity and Signaling Pathways of AEP Derivatives

While AEP itself has limited direct therapeutic activity, its derivatives exhibit significant biological effects, particularly in oncology.[21] Many anticancer piperazine derivatives function by inducing apoptosis (programmed cell death) in cancer cells.[20] This is often achieved by modulating key signaling pathways that control cell survival and death, such as the PI3K/AKT/mTOR pathway or by regulating the Bcl-2 family of proteins.[20][21]

Conclusion

1-(2-Aminoethyl)piperazine is a fundamentally important chemical with a well-characterized molecular structure and a broad range of applications. For researchers in drug discovery and materials science, its true value lies in its role as a versatile building block. The presence of three reactive amine centers provides a rich platform for chemical modification, enabling the synthesis of complex molecules and the functionalization of materials for advanced biomedical applications. A thorough understanding of its properties, spectroscopy, and reaction protocols is crucial for leveraging its full potential in the development of next-generation therapeutics and technologies.

References

- 1. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 2. AMINOETHYLPIPERAZINE - Ataman Kimya [atamanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. 1-(2-Aminoethyl)piperazine, 98% 250 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 5. 1-Piperazineethanamine [webbook.nist.gov]

- 6. 1-(2-Aminoethyl)piperazine, 98% 250 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. 1-(2-Aminoethyl)piperazine, 98% | CymitQuimica [cymitquimica.com]

- 8. 1-(2-Aminoethyl)piperazine 99 140-31-8 [sigmaaldrich.com]

- 9. 1-(2-Aminoethyl)piperazine | SIELC Technologies [sielc.com]

- 10. N-Aminoethylpiperazine or Amino ethyl piperazine Manufacturers, SDS [mubychem.com]

- 11. Aminoethylpiperazine | C6H15N3 | CID 8795 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. N-Aminoethylpiperazine | 140-31-8 [chemicalbook.com]

- 13. chembk.com [chembk.com]

- 14. benchchem.com [benchchem.com]

- 15. spectrabase.com [spectrabase.com]

- 16. rsc.org [rsc.org]

- 17. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. benchchem.com [benchchem.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Catalytic Hydrogenation Synthesis of 1-(2-Aminoethyl)piperazine

This technical guide provides a comprehensive overview of the primary synthetic routes for 1-(2-Aminoethyl)piperazine (AEP), with a focus on catalytic hydrogenation methods. AEP is a valuable chemical intermediate due to its unique structure containing primary, secondary, and tertiary amine functionalities.[1] This makes it a versatile building block in the synthesis of pharmaceuticals, epoxy curing agents, corrosion inhibitors, and other specialty chemicals.[1][2]

Core Synthesis Methodologies

The industrial production of 1-(2-Aminoethyl)piperazine is primarily achieved through several key catalytic pathways. These methods often involve the formation of a mixture of ethyleneamines, from which AEP is subsequently isolated. The choice of starting material and catalyst plays a crucial role in the selectivity and yield of the desired product.

Catalytic Hydrogenation of Nitrilotriacetonitrile (B1593920)

A direct and high-yield route to 1-(2-Aminoethyl)piperazine involves the catalytic hydrogenation of nitrilotriacetonitrile. This continuous process is highlighted as an economically sound method that utilizes readily available starting materials to efficiently produce AEP as the primary product.[3]

The reaction involves contacting nitrilotriacetonitrile with a hydrogenation catalyst in the presence of hydrogen.[3] A variety of catalysts are effective, including those containing nickel, copper, iron, palladium, platinum, cobalt, chromium, rhodium, molybdenum, titanium, or mixtures thereof.[3] The process is typically carried out at elevated temperatures and pressures.[3]

Reaction Pathway: Hydrogenation of Nitrilotriacetonitrile

Caption: Synthesis of AEP via catalytic hydrogenation of nitrilotriacetonitrile.

Cyclization of Ethyleneamines

Another significant route for AEP synthesis is the catalytic cyclization of various linear ethyleneamines, such as diethylenetriamine (B155796) (DETA) and triethylenetetramine (B94423) (TETA).[4] These reactions are typically performed at high temperatures and pressures in the presence of a hydrogenation catalyst and often with the addition of ammonia (B1221849).[4] While these methods can produce AEP as a major product, they also tend to generate a mixture of other piperazine (B1678402) derivatives and ethyleneamines, necessitating purification steps like fractional distillation.[1][4]

For instance, the reaction of diethylenetriamine over a nickel-copper-chromia catalyst can yield a significant amount of 1-(2-Aminoethyl)piperazine along with piperazine and other byproducts.[4]

Experimental Workflow: Cyclization of Diethylenetriamine

Caption: General experimental workflow for the synthesis of AEP from DETA.

Industrial Production from Ethylene (B1197577) Dichloride and Ammonia

A primary industrial method for producing a range of ethyleneamines, including AEP, involves the reaction of ethylene dichloride with ammonia.[2][5] This process results in a mixture of products such as ethylenediamine (B42938) (EDA), diethylenetriamine (DETA), triethylenetetramine (TETA), and higher homologues, from which AEP is isolated via distillation.[5][6]

Quantitative Data Summary

The following tables summarize quantitative data from various cited synthesis methods for 1-(2-Aminoethyl)piperazine.

Table 1: Synthesis of AEP from Ethyleneamines

| Starting Material | Catalyst | Temperature (°C) | Pressure (psig) | Reaction Time (hr) | AEP Yield (%) | Other Major Products | Reference |

| Diethylenetriamine | Nickel-Copper-Chromia | 220 | 1900 | 1 | 21.1 | Piperazine (39.0%), Ethylenediamine (5.3%) | [4] |

| Tetraethylenepentamine | Nickel-Copper-Chromia | 225 | 2100 | 1 | 17.0 | Piperazine (15.2%), Ethylenediamine (2.4%) | [4] |

| Triethylenetetramine | Raney Cobalt | 225 | 2100 | 1 | Not specified | - | [4] |

Table 2: Continuous Synthesis of AEP from Nitrilotriacetonitrile

| Catalyst | Temperature (°C) | Pressure | Feed Rate | AEP Yield | Reference |

| Nickel, Copper, Iron, Palladium, Platinum, Cobalt, Chromium, Rhodium, Molybdenum, Titanium, or mixtures | ~75 - 200 | High | Continuous | High yields as principal product | [3] |

Detailed Experimental Protocols

Protocol 1: Synthesis of AEP from Diethylenetriamine[4]

Equipment:

-

1400 ml rocking autoclave

-

Heating mantle and temperature controller

-

Pressure gauge

-

Gas inlet and outlet valves

Materials:

-

Diethylenetriamine: 100 g

-

Water: 100 g

-

Nickel-Copper-Chromia catalyst: 50 g

-

Anhydrous Ammonia: 100 g

-

Hydrogen gas

Procedure:

-

The rocking autoclave is charged with 100 g of diethylenetriamine, 100 g of water, and 50 g of a nickel-copper-chromia catalyst.

-

The autoclave is assembled and thoroughly flushed with hydrogen to remove any air.

-

100 g of anhydrous ammonia is introduced into the sealed autoclave.

-

The autoclave is then pressurized with hydrogen gas to an initial pressure of 500 psig at approximately 23°C.

-

The autoclave is heated to 220°C, with the pressure rising to approximately 1900 psig. These conditions are maintained for one hour with continuous rocking to ensure thorough mixing.

-

After the reaction period, the autoclave is cooled to room temperature, and the excess gas pressure is carefully vented.

-

The liquid product is filtered to remove the catalyst.

-

The resulting product mixture is analyzed, typically by gas chromatography, to determine the yield of each component. The reported yield for 1-(2-Aminoethyl)piperazine is 21.1%.

Protocol 2: General Procedure for Catalytic Hydrogenation of Dioximes to Piperazines[7]

While not a direct synthesis of AEP, this protocol for the reductive cyclization of dioximes illustrates a general laboratory method for forming the piperazine ring via catalytic hydrogenation, which is relevant to the broader topic.

Equipment:

-

Vial

-

Steel autoclave

-

Stirring apparatus

-

Filtration apparatus

Materials (Example):

-

Dioxime starting material

-

Methanol (B129727) (solvent)

-

5%-Pd/C catalyst or Raney Nickel (Ra-Ni)

-

Hydrogen gas

Procedure using 5%-Pd/C (Method A1):

-

A 5%-Pd/C catalyst (50 mg per 0.5 mmol of dioxime) is added to a solution of the dioxime (1 equivalent) in methanol (0.1 M).

-

The vial is placed in a steel autoclave, which is then flushed and filled with hydrogen to a pressure of approximately 40 bar.

-

The hydrogenation is conducted at this pressure and 50°C for 6 hours with vigorous stirring.

-

After the reaction, the autoclave is cooled to room temperature and slowly depressurized.

-

The catalyst is removed by filtration, and the solution is concentrated under reduced pressure to yield the piperazine product.

Procedure using Raney Nickel (Method B1):

-

A suspension of Raney Nickel (approximately 50 mg per 0.5 mmol of dioxime) in methanol (1 mL) is added to a vial containing a solution of the dioxime (1 equivalent) in methanol (0.1 M).

-

The subsequent steps of pressurization, reaction, and work-up are similar to Method A1.

References

- 1. benchchem.com [benchchem.com]

- 2. Aminoethylpiperazine - Wikipedia [en.wikipedia.org]

- 3. US3733325A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 4. US3055901A - Preparation of aminoethylpiperazine - Google Patents [patents.google.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Spectroscopic Data Analysis of N-(2-Aminoethyl)piperazine

Introduction

N-(2-Aminoethyl)piperazine (AEP) is a versatile diamine utilized in a wide range of applications, from a building block in the synthesis of pharmaceuticals to a curing agent for epoxy resins and as a corrosion inhibitor. Its chemical structure, featuring a primary, secondary, and tertiary amine, gives it unique properties that are critical to its function in these various roles. A thorough understanding of its spectroscopic characteristics is paramount for researchers, scientists, and drug development professionals to ensure its identity, purity, and proper application. This technical guide provides a comprehensive overview of the spectroscopic data of AEP, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and workflow visualizations.

Molecular Structure

-

IUPAC Name: 2-(piperazin-1-yl)ethan-1-amine[1]

-

Chemical Formula: C₆H₁₅N₃[2]

-

Molecular Weight: 129.20 g/mol [2]

-

CAS Number: 140-31-8[2]

Spectroscopic Data

The following sections present the key spectroscopic data for N-(2-Aminoethyl)piperazine, summarized in tabular format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The ¹H NMR spectrum of N-(2-Aminoethyl)piperazine in CDCl₃ typically exhibits signals corresponding to the protons on the piperazine (B1678402) ring and the aminoethyl side chain.

Table 1: ¹H NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine

| Chemical Shift (δ) ppm | Multiplicity | Integration | Provisional Assignment |

| ~2.88 | Singlet | 2H | -NH₂ (primary amine) |

| ~2.78 | Triplet | 2H | -CH₂-NH₂ |

| ~2.40 | Multiplet | 8H | Piperazine ring protons (-CH₂-N-CH₂-) |

| ~1.32 | Singlet | 1H | -NH- (secondary amine, piperazine ring) |

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The proton-decoupled ¹³C NMR spectrum of N-(2-Aminoethyl)piperazine shows distinct signals for the carbon atoms in the piperazine ring and the ethyl chain.

Table 2: ¹³C NMR Spectroscopic Data for N-(2-Aminoethyl)piperazine [3]

| Chemical Shift (δ) ppm | Provisional Assignment |

| 59.8 | -C H₂-N (ethyl group) |

| 54.3 | -C H₂-N-C H₂- (piperazine ring) |

| 46.0 | -C H₂-N-C H₂- (piperazine ring) |

| 38.8 | -N-C H₂-CH₂-NH₂ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of N-(2-Aminoethyl)piperazine is characterized by absorption bands corresponding to N-H and C-H stretching and bending vibrations.[3]

Table 3: Characteristic IR Absorption Bands for N-(2-Aminoethyl)piperazine [3]

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 3250 - 3400 | Medium-Strong | N-H stretch (primary & secondary amines) |

| 2940 - 2800 | Strong | C-H stretch (alkane) |

| 1590 - 1650 | Medium | N-H bend (primary amine) |

| 1450 - 1470 | Medium | C-H bend (alkane) |

| 1150 - 1050 | Medium-Strong | C-N stretch |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For N-(2-Aminoethyl)piperazine, electron ionization (EI) is a common method.

Table 4: Key Mass Spectrometry Fragmentation Data for N-(2-Aminoethyl)piperazine

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Provisional Fragment Assignment |

| 129 | Moderate | [M]⁺ (Molecular ion) |

| 99 | High | [M - CH₂NH₂]⁺ |

| 86 | Moderate | [M - C₂H₅N]⁺ |

| 70 | High | [C₄H₈N]⁺ |

| 56 | High | [C₃H₆N]⁺ |

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol[3]

-

Sample Preparation:

-

Accurately weigh 5-10 mg of N-(2-Aminoethyl)piperazine.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 300 MHz or higher.

-

For ¹H NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, utilize a proton-decoupled pulse sequence.

-

-

Data Processing:

-

Apply a Fourier transform to the raw Free Induction Decay (FID) data.

-

Perform phase and baseline corrections on the resulting spectrum.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like Tetramethylsilane (TMS).

-

FTIR Spectroscopy Protocol[3]

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a single drop of neat N-(2-Aminoethyl)piperazine liquid directly onto the ATR crystal (e.g., diamond or germanium).

-

Alternatively, for transmission mode, create a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

-

-

Background Collection:

-

Record a background spectrum of the clean, empty ATR crystal or salt plates to subtract atmospheric and instrumental interferences.

-

-

Sample Analysis:

-

Acquire the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction from the sample spectrum.

-

Identify and label the characteristic absorption peaks.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[3]

-

Sample Preparation:

-

Prepare a dilute solution of N-(2-Aminoethyl)piperazine in a volatile organic solvent (e.g., methanol (B129727) or dichloromethane) at a concentration of approximately 1 mg/mL.

-

-

Gas Chromatography:

-

Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector port.

-

Employ a suitable capillary column (e.g., a non-polar or mid-polar column) and a temperature program to separate the analyte from any impurities. Helium is typically used as the carrier gas.

-

-

Mass Spectrometry:

-

As the analyte elutes from the GC column, it enters the mass spectrometer.

-

Utilize Electron Ionization (EI) at a standard energy of 70 eV.

-

The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

-

Compare the obtained spectrum with a reference library for confirmation.

-

Mandatory Visualizations

The following diagrams illustrate the standardized workflows for the spectroscopic analysis of N-(2-Aminoethyl)piperazine.

Caption: Experimental workflow for NMR spectroscopic analysis.

Caption: Experimental workflow for FTIR spectroscopic analysis.

Caption: Experimental workflow for GC-MS analysis.

References

The Multifaceted Biological Activities of N-(2-Aminoethyl)piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The N-(2-Aminoethyl)piperazine scaffold is a cornerstone in medicinal chemistry, serving as a versatile and privileged structure for the development of a diverse array of potent therapeutic agents. While the parent compound is primarily an industrial chemical, its derivatives have garnered significant attention for their wide-ranging biological activities. This technical guide provides a comprehensive overview of the biological activities of N-(2-Aminoethyl)piperazine derivatives, presenting quantitative data, detailed experimental protocols, and visualizations of key biological processes to support ongoing research and drug development efforts.

Data Presentation: A Quantitative Overview of Biological Activities

The therapeutic potential of N-(2-Aminoethyl)piperazine derivatives spans multiple domains, including oncology, infectious diseases, inflammation, and neurology. The following tables summarize the quantitative data for representative derivatives, offering a comparative look at their efficacy.

Table 1: Anticancer Activity of N-(2-Aminoethyl)piperazine Derivatives

| Derivative Class | Specific Compound | Cancer Cell Line | Activity Metric (µM) |

| Vindoline-Piperazine Conjugates | Vindoline-17-[4-(trifluoromethyl)benzyl]piperazine | Breast (MDA-MB-468) | GI50: 1.00[1] |

| Vindoline-Piperazine Conjugates | Vindoline-17-[1-bis(4-fluorophenyl)methyl]piperazine | Non-Small Cell Lung (HOP-92) | GI50: 1.35[1] |

| Oleanonic/Ursonic Acid Amides | Chalcone derivative of Oleanonic Acid | Various | GI50 values in nanomolar range[1] |

| Piperazine-based Quinoxaline di-N-oxides | Compound 123 | Colon (HT29), Cervical (SiHa) | IC50: 0.28, 0.25[1] |

| Benzothiazole-Piperazine Derivatives | Compound 1d | Hepatocellular (HUH-7), Breast (MCF-7), Colorectal (HCT-116) | GI50: 1.23, 0.98, 1.54 |

| 1-Benzhydryl-Piperazine-Based HDAC Inhibitors | --- | --- | --- |

Table 2: Antimicrobial Activity of N-(2-Aminoethyl)piperazine Derivatives

| Derivative Class | Specific Compound/Complex | Microbial Strain | Activity Metric (µg/mL) |

| Schiff base complexes | Copper-AEP complex | S. aureus, E. coli | MIC: 12.5, 25[2] |

| Phenothiazine derivatives | Compound V | S. aureus, B. subtilis | Equipotent with streptomycin[3] |

| Novel Piperazine (B1678402) Derivatives | PD-2 | P. aeruginosa, C. albicans | Zone of Inhibition observed[4] |

Table 3: Antiviral Activity of N-(2-Aminoethyl)piperazine Derivatives

| Derivative Class | Specific Compound | Virus | Activity Metric (µM) |

| Diaryl-1,2,4-triazine piperazine conjugates | --- | Influenza A (H1N1) | EC50: 2.6[1] |

| N-aryl piperazine tetrahydroquinoline | Compound 21 | HIV-1 | IC50: 0.02 |

| Indole-7-carboxamides | Compound 42 | HIV-1 | EC50: 0.00058 |

Table 4: Anti-inflammatory Activity of N-(2-Aminoethyl)piperazine Derivatives

| Derivative Class | Specific Compound | Assay | Activity Metric |

| Methyl Salicylate Derivatives | M15, M16 | Carrageenan-induced paw edema | Higher than aspirin, equal to indomethacin[5] |

| Pyrazolyl methyl piperazine | LQFM-008 | Carrageenan-induced paw edema | Dose-dependent reduction in edema[6] |

| Novel Piperazine Derivatives | PD-1, PD-2 | Nitrite production inhibition | Up to 39.42% and 33.7% inhibition[4][7] |

| Novel Piperazine Derivatives | PD-1, PD-2 | TNF-α generation inhibition | Up to 56.97% and 44.73% inhibition[4][7] |

Table 5: Central Nervous System (CNS) Activity of N-(2-Aminoethyl)piperazine Derivatives

| Derivative Class | Specific Compound | Receptor Target | Activity Metric (Ki in nM) |

| Phenylpiperazine amides | cmp2 | TRPC6 modulator | Improves cognitive function in mice[8] |

| Arylpiperazine derivatives | --- | 5-HT2A | Antagonist activity[9] |

| --- | LQFM-008 | Serotonergic pathway | Anti-nociceptive effects[6] |

Experimental Protocols

Detailed and standardized methodologies are critical for the accurate evaluation and comparison of the biological activities of novel compounds. Below are protocols for key experiments cited in the study of N-(2-Aminoethyl)piperazine derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the N-(2-Aminoethyl)piperazine derivative. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Carefully remove the culture medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 value from the dose-response curve.[1]

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of a compound required to inhibit the growth of a microorganism.

-

Inoculum Preparation: Culture the microbial strain overnight and then dilute it in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a standardized concentration (e.g., 0.5 McFarland standard).

-

Compound Dilution: Prepare serial two-fold dilutions of the test compound in a 96-well microtiter plate containing the appropriate broth.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Plaque Reduction Assay

This assay measures the ability of a compound to inhibit the cytopathic effect of a virus, specifically the formation of plaques.

-

Cell Seeding: Plate a monolayer of susceptible host cells in 6-well or 12-well plates.

-

Virus and Compound Incubation: Pre-incubate the virus with various concentrations of the test compound for a set period (e.g., 1 hour).

-

Infection: Adsorb the virus-compound mixture onto the cell monolayer for a specified time.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar (B569324) or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically several days).

-

Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

Data Analysis: Calculate the concentration of the compound that reduces the number of plaques by 50% (EC50) compared to the untreated control.[1]

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating acute inflammation.

-

Animal Acclimatization: Acclimatize rodents (typically rats or mice) to the laboratory conditions.

-

Compound Administration: Administer the test compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

-

Induction of Edema: After a set time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each animal.[10][11]

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[10]

-

Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key experimental workflows and signaling pathways relevant to the biological activity of N-(2-Aminoethyl)piperazine derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Thieme E-Journals - Drug Research / Abstract [thieme-connect.com]

- 4. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, Characterization, and Anti-Inflammatory Activities of Methyl Salicylate Derivatives Bearing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-nociceptive and anti-inflammatory activities of 4-[(1-phenyl-1H-pyrazol-4-yl) methyl] 1-piperazine carboxylic acid ethyl ester: A new piperazine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamdirect.com [benthamdirect.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

The Versatility of 1-(2-Aminoethyl)piperazine: A Technical Guide for Chemical Intermediates

Introduction

1-(2-Aminoethyl)piperazine (AEP) is a versatile and highly reactive trifunctional molecule possessing primary, secondary, and tertiary amine groups. This unique structural feature makes it a valuable chemical intermediate in a wide array of industrial and pharmaceutical applications. This technical guide provides an in-depth overview of the role of AEP as a core building block in the synthesis of various materials and bioactive compounds, targeting researchers, scientists, and drug development professionals. The guide details its application as a corrosion inhibitor, an epoxy curing agent, and a scaffold for the development of novel therapeutics, supported by experimental protocols, quantitative data, and visual representations of key processes.

Physicochemical Properties of 1-(2-Aminoethyl)piperazine

A comprehensive understanding of the physicochemical properties of AEP is fundamental to its application as a chemical intermediate. Key data is summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₁₅N₃ |

| Molecular Weight | 129.21 g/mol |

| Appearance | Colorless to light yellow liquid |

| CAS Number | 140-31-8 |

| Density | 0.984 g/cm³ at 20 °C |

| Boiling Point | 222 °C |

| Melting Point | -19 °C |

| Flash Point | 93 °C (200 °F) |

| Solubility | Miscible in water |

Applications as a Chemical Intermediate

The trifunctional nature of AEP allows it to serve as a versatile precursor in numerous chemical syntheses. Its primary, secondary, and tertiary amines exhibit differential reactivity, enabling selective functionalization and the construction of complex molecular architectures.

Corrosion Inhibition

AEP and its derivatives are effective corrosion inhibitors for various metals and alloys, particularly steel in acidic environments. The lone pair of electrons on the nitrogen atoms facilitates the adsorption of the molecule onto the metal surface, forming a protective film that mitigates the corrosive action of the surrounding medium.

Quantitative Data: Corrosion Inhibition Efficiency

The following table summarizes the typical inhibition efficiency of piperazine (B1678402) derivatives on mild steel in a 1 M HCl solution.

| Inhibitor Concentration (mM) | Inhibition Efficiency (%) |

| 5 | 44 - 62 |

| 25 | 90 - 94 |